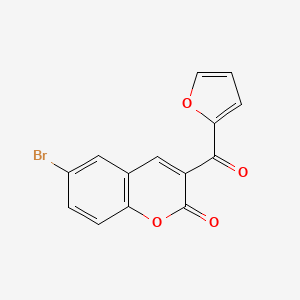

6-bromo-3-(2-furoyl)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-(furan-2-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrO4/c15-9-3-4-11-8(6-9)7-10(14(17)19-11)13(16)12-2-1-5-18-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRXJYIXJVMHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 3 2 Furoyl 2h Chromen 2 One and Its Chemical Analogs

Strategic Retrosynthesis of the 6-bromo-3-(2-furoyl)-2H-chromen-2-one Scaffold

A logical retrosynthetic analysis of the target molecule, 6-bromo-3-(2-furoyl)-2H-chromen-2-one, suggests several key disconnections. The primary disconnection breaks the bond between the C3 position of the coumarin (B35378) ring and the carbonyl carbon of the furoyl group. This leads to a 6-bromocoumarin intermediate and a furoyl synthon, such as 2-furoyl chloride. This approach would necessitate a regioselective acylation at the C3 position.

A second strategy involves disconnecting the coumarin ring itself. This can be envisioned through a Knoevenagel-type condensation, which would lead back to 5-bromosalicylaldehyde (B98134) and a β-ketoester containing the furan (B31954) moiety, for instance, ethyl 2-(2-furoyl)acetate. Alternatively, a Pechmann condensation approach would disconnect the molecule into 4-bromophenol (B116583) and a β-ketoester bearing the 2-furoyl group.

These retrosynthetic pathways highlight the central challenges in the synthesis: the controlled formation of the substituted coumarin core and the specific placement of the bromine atom at C6 and the furoyl group at C3.

Classical and Modern Approaches for 2H-Chromen-2-one Core Synthesis

The synthesis of the 2H-chromen-2-one (coumarin) nucleus is a well-established field in organic chemistry, with numerous named reactions developed for its construction. sciensage.infonih.gov These methods are complemented by modern catalytic strategies that offer enhanced efficiency and functional group tolerance.

Perkin, Pechmann, Knoevenagel, and Reformatsky Reactions in Chromen-2-one Synthesis

Classical methods provide the foundational routes to the coumarin scaffold. derpharmachemica.com Each reaction offers a different pathway, utilizing distinct starting materials and reaction conditions.

Pechmann Condensation : This is one of the most widely used methods for coumarin synthesis. wikipedia.orgijsart.com It involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. organic-chemistry.org For the target molecule, this would involve reacting 4-bromophenol with a suitable β-ketoester. Various acid catalysts, including sulfuric acid, AlCl₃, and solid acids like montmorillonite (B579905) K-10, have been employed to facilitate this reaction. derpharmachemica.comwikipedia.org

Knoevenagel Condensation : This reaction provides a versatile route to 3-substituted coumarins. nih.govtandfonline.comresearchgate.net It typically involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as a malonate ester or a β-ketoester, often catalyzed by a weak base like piperidine (B6355638) or an amine. sciensage.infoingentaconnect.com Synthesizing the target molecule via this route would use 5-bromosalicylaldehyde and a furan-containing active methylene compound.

Perkin Reaction : The Perkin reaction is another classical method, though less common for coumarin synthesis itself. It involves the condensation of an aromatic aldehyde with an acid anhydride. A variation for coumarin synthesis uses a salicylaldehyde, an aliphatic acid anhydride, and its sodium salt.

Reformatsky Reaction : This reaction utilizes an α-haloester and a carbonyl compound in the presence of zinc metal. researchgate.netwisdomlib.org It has been applied to the synthesis of coumarins, often by reacting formylcoumarins or coumarinyl ketones with α-bromoesters to elaborate side chains. niscpr.res.incdnsciencepub.com For instance, the reaction of a formylcoumarin with an ethyl bromoacetate (B1195939) would yield a β-hydroxy ester. cdnsciencepub.com

| Reaction | Starting Materials | Key Features |

| Pechmann Condensation | Phenol, β-Ketoester | Acid-catalyzed; versatile for 4-substituted coumarins. wikipedia.orgorganic-chemistry.org |

| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Base-catalyzed; excellent for 3-substituted coumarins. sciensage.infonih.gov |

| Perkin Reaction | Salicylaldehyde, Acid Anhydride | Involves base-catalyzed condensation. |

| Reformatsky Reaction | Carbonyl Compound, α-Haloester, Zinc | Forms β-hydroxy esters; useful for side-chain elaboration. researchgate.netwisdomlib.org |

Directed Ortho-Metalation and Cross-Coupling Strategies for Aromatic Substitution

Modern synthetic chemistry offers powerful tools for the functionalization of aromatic rings, which can be applied to coumarin synthesis.

Directed Ortho-Metalation (DoM) : This strategy allows for highly regioselective functionalization. wikipedia.orgbaranlab.org A directing metalation group (DMG) on the aromatic ring, such as an amide or methoxy (B1213986) group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. uwindsor.ca The resulting aryllithium can then be quenched with an electrophile. nih.govyoutube.com In the context of coumarin synthesis, a suitably substituted phenol or aniline (B41778) derivative could be functionalized via DoM before cyclization to form the coumarin ring.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-heteroatom bond formation on the coumarin scaffold. mdpi.commdpi.com Reactions such as Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using alkynes) allow for the introduction of various substituents onto a pre-formed halo-coumarin. mdpi.comacs.orglookchem.com For example, a 3-bromocoumarin can be coupled with furan-2-boronic acid to install the furan ring. ias.ac.in Decarboxylative cross-coupling of coumarin-3-carboxylic acids also provides an effective route to 3-aryl and 3-vinyl coumarins. acs.orglookchem.com

Specific Reaction Pathways for Introducing 6-Bromination

The introduction of the bromine atom at the C6 position is typically achieved by using a brominated precursor prior to the formation of the coumarin ring.

The most common strategy involves the electrophilic bromination of phenol to yield 4-bromophenol or the bromination of salicylaldehyde to give 5-bromosalicylaldehyde. These brominated precursors can then be used in standard coumarin-forming reactions. For instance:

Pechmann Condensation : Using 4-bromophenol as the starting material ensures the bromine atom is positioned at C6 in the final coumarin product. nih.gov

Knoevenagel Condensation : Starting with 5-bromosalicylaldehyde will likewise result in a 6-bromocoumarin.

Direct bromination of a pre-formed coumarin is also possible but can lead to a mixture of products. For example, bromination of 3-acetylcoumarin (B160212) can yield 3-bromoacetylcoumarin. nih.gov However, achieving selective bromination at the C6 position on an unsubstituted coumarin ring can be challenging due to the competing reactivity of other positions, particularly C3. Therefore, using a brominated starting material is the more controlled and widely adopted approach.

Methodologies for the Regioselective Installation of the 3-(2-Furoyl) Moiety

Placing the 2-furoyl group specifically at the C3 position of the coumarin ring is a critical step. Several synthetic methodologies can achieve this regioselectivity.

Condensation with a Furoyl-Containing Precursor : A highly effective method is to build the coumarin ring from precursors that already contain the furoyl moiety. In a Knoevenagel condensation, this would involve reacting 5-bromosalicylaldehyde with a β-ketoester like ethyl 2-(2-furoyl)acetate. This directly constructs the desired 6-bromo-3-(2-furoyl)-2H-chromen-2-one. The synthesis of the analogous 3-acetyl-6-bromocoumarin (B182494) often follows this pattern, using a substituted acetoacetate. researchgate.netnih.gov

Friedel-Crafts Acylation : While Friedel-Crafts acylation is a classic method for introducing acyl groups, its application directly to the coumarin C3 position can be complex. The coumarin ring system has variable reactivity, and acylation may occur at other positions.

C-H Activation/Acylation : Modern methods involving transition-metal-catalyzed C-H activation offer a more direct route. For example, cobalt-catalyzed C3-aroylation of coumarins using aryl bromides under a carbon monoxide atmosphere has been reported, providing a pathway to 3-aroylcoumarins. mdpi.com

From 3-Coumarin Carboxylic Acid : 6-Bromocoumarin-3-carboxylic acid can be converted to the corresponding acid chloride, which can then undergo a Friedel-Crafts-type reaction with furan to install the 3-(2-furoyl) group.

Reaction of 3-Bromoacetylcoumarin : The compound 3-bromoacetyl-6-bromocoumarin could serve as a versatile intermediate. semanticscholar.orgnih.gov While not a direct furoylation, the bromoacetyl group can be transformed into a variety of other functional groups and heterocyclic systems. mdpi.com

Post-Synthetic Functionalization and Derivatization Strategies for 6-bromo-3-(2-furoyl)-2H-chromen-2-one

The synthesized 6-bromo-3-(2-furoyl)-2H-chromen-2-one possesses reactive sites that allow for further chemical modification. The bromine atom at the C6 position is a particularly useful handle for post-synthetic functionalization.

Cross-Coupling Reactions : The C6-Br bond is amenable to various palladium-catalyzed cross-coupling reactions. mdpi.com This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups at this position through Suzuki, Stille, Sonogashira, or Heck couplings, creating a library of diverse analogs.

Nucleophilic Aromatic Substitution : Under specific conditions, the bromo group can be displaced by nucleophiles, such as amines, thiols, or alkoxides, to introduce new functionalities. For instance, 4-sulfanylcoumarins have been synthesized from 3-bromocoumarins via a thia-Michael addition/elimination process, highlighting the reactivity of brominated coumarins. nih.gov

Modification of the Furoyl Group : The carbonyl group of the 3-(2-furoyl) moiety can undergo typical ketone reactions. It can be reduced to a secondary alcohol or serve as a site for the addition of organometallic reagents. The furan ring itself can also participate in various reactions, although conditions must be chosen carefully to avoid decomposition.

The strategic combination of these post-synthetic modifications allows for the fine-tuning of the molecule's properties for various applications.

Modification of the Furan Ring System

The furan ring within the 3-(2-furoyl) moiety of 6-bromo-3-(2-furoyl)-2H-chromen-2-one represents a key site for structural diversification. While specific examples of modifications on the parent compound are not extensively documented, established furan chemistry provides a roadmap for potential transformations. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, primarily at the C5-position.

Furthermore, the furan ring can undergo cycloaddition reactions. For instance, a Diels-Alder reaction with a suitable dienophile could lead to the formation of a bicyclic adduct, effectively transforming the furan system into a more complex polycyclic structure. Another potential modification involves the reduction of the furan ring, for example, through catalytic hydrogenation, which would yield the corresponding tetrahydrofuryl derivative. These transformations would significantly alter the electronic and steric properties of the molecule.

Manipulation of the Carbonyl Group within the Furoyl Moiety

The exocyclic carbonyl group linking the furan and chromenone rings is a highly reactive functional group, offering numerous avenues for chemical manipulation. Standard carbonyl chemistry can be applied to introduce a wide range of functionalities.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.

Reduction: Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, yielding 6-bromo-3-[hydroxy(furan-2-yl)methyl]-2H-chromen-2-one.

Grignard and Organolithium Reagents: Reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), would lead to the formation of tertiary alcohols. This allows for the introduction of various alkyl or aryl substituents at the carbon atom of the original carbonyl group.

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into an alkene. nih.gov By using a phosphorus ylide, the oxygen atom can be replaced with a carbon-based substituent, forming a C=C double bond.

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin, which can be a precursor for synthesizing α-hydroxy acids or α-amino alcohols. khanacademy.org

Condensation Reactions: The carbonyl group can also react with amine derivatives.

Schiff Base Formation: Reaction with primary amines can form imines (Schiff bases).

Hydrazone and Oxime Formation: Condensation with hydrazine (B178648) or hydroxylamine (B1172632) would yield the corresponding hydrazone or oxime, respectively. These derivatives can serve as ligands for metal complexation or as intermediates for further heterocyclic synthesis.

These transformations are summarized in the table below.

| Reaction Type | Reagent(s) | Product Type |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | RMgX | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Cyanohydrin Formation | HCN / NaCN | Cyanohydrin |

| Schiff Base Formation | R-NH₂ | Imine |

| Hydrazone Formation | H₂NNH₂ | Hydrazone |

| Oxime Formation | H₂NOH | Oxime |

Heterocyclic Annulation and Scaffold Hopping Based on 6-bromo-3-(2-furoyl)-2H-chromen-2-one

The core structure of 6-bromo-3-(2-furoyl)-2H-chromen-2-one, and more commonly its 3-acetyl-6-bromo-2H-chromen-2-one analog, serves as a versatile starting material for the synthesis of more complex fused heterocyclic systems. nih.gov This process, often termed annulation, involves building a new ring onto the existing coumarin framework.

A common strategy involves the initial conversion of the 3-acyl group into a more reactive intermediate. For instance, 3-acetyl-6-bromo-2H-chromen-2-one can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, specifically 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. nih.govresearchgate.net This enaminone is a key intermediate for constructing various nitrogen-containing heterocycles. nih.gov

Pyrazole Synthesis: Reaction of the enaminone with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) can yield 3-(1H-pyrazol-3-yl)- or 3-(1-phenyl-1H-pyrazol-3-yl)-6-bromo-2H-chromen-2-one derivatives. nih.govresearchgate.net

Pyrimidine Synthesis: Cyclocondensation of the enaminone with aminopyrazoles, aminotriazoles, or aminotetrazoles can lead to the formation of fused pyrazolo[1,5-a]pyrimidine (B1248293), triazolo[1,5-a]pyrimidine, or tetrazolo[1,5-a]pyrimidine (B1219648) systems, respectively, attached to the 6-bromo-2H-chromen-2-one scaffold. researchgate.net

Thiazole (B1198619) and Thiadiazole Synthesis: Other strategies starting from 3-acetyl-6-bromo-2H-chromen-2-one involve its conversion to a hydrazine carbothioamide intermediate. This intermediate can then react with hydrazonoyl chlorides to produce thiazole and 1,3,4-thiadiazole (B1197879) derivatives linked to the coumarin ring. researchgate.net

These synthetic approaches demonstrate the utility of the 3-acyl-6-bromo-coumarin scaffold in generating a diverse library of heterocyclic compounds through annulation and scaffold hopping strategies. thieme-connect.dersc.org

| Starting Material Analog | Reagent(s) | Resulting Heterocycle | Reference |

| 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Hydrazine Hydrate | Pyrazole | nih.govresearchgate.net |

| 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 3-Amino-1H-pyrazole | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide | Hydrazonoyl Chlorides | Thiazole / 1,3,4-Thiadiazole | researchgate.net |

Synthesis of Metal Complexes Involving 2H-Chromen-2-one Ligands

The 2H-chromen-2-one (coumarin) nucleus and its derivatives are excellent ligands for coordinating with metal ions. nih.gov The oxygen atoms of the pyrone ring, along with other functional groups substituted on the coumarin scaffold, can act as coordination sites. The incorporation of metal ions can significantly influence the properties of the parent coumarin derivative. nih.gov

The synthesis of these metal complexes typically involves the reaction of a coumarin-based ligand with a metal salt in a suitable solvent. For instance, a new ligand, 2-oxo-2H-chromene-3-carboxylic acid hydrazide, was prepared and used to synthesize new transition metal complexes with chlorides of Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net Similarly, copper (II) and zinc (II) complexes of 3-(2-hydroxybenzoyl)-2H-chromen-2-one have been described. nih.gov

The design of mixed-ligand metal complexes is another promising approach. jchemlett.com For example, Co(II), Ni(II), and Cu(II) mixed ligand complexes have been synthesized using a Schiff base derived from acetophenone (B1666503) and 2-aminophenol (B121084) as the primary ligand and 8-hydroxyquinoline (B1678124) as a secondary ligand. jchemlett.com This strategy can be extended to 6-bromo-3-(2-furoyl)-2H-chromen-2-one, where the furoyl moiety can be modified into a Schiff base or other chelating group to facilitate the formation of stable, mixed-ligand metal complexes.

The synthesis of such complexes often involves straightforward procedures, such as refluxing the ligand and the metal salt in an appropriate solvent. berkeley.edu The resulting complexes are then characterized by various spectroscopic and analytical techniques.

| Metal Ion | Coumarin-Based Ligand Example | Resulting Complex Type | Reference |

| Cu(II), Zn(II) | 3-(2-hydroxybenzoyl)-2H-chromen-2-one | Mononuclear Complex | nih.gov |

| Cr(III), Mn(II), Co(II), etc. | 2-oxo-2H-chromene-3-carboxylic acid hydrazide | Mononuclear Complex | researchgate.net |

| Cu(II) | 8-(tert-butyl)-3-(pyridin-2-yl)-2H-chromen-2-one | Octahedral Complex | nih.gov |

| Mn(II)/Mn(III) | N-salicylidene-2-amino-5-chlorobenzoic acid | 1-D Linear Chain Polymer | nih.gov |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 6 Bromo 3 2 Furoyl 2h Chromen 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton (¹H) NMR for Structural Fingerprinting

Proton (¹H) NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule. For 6-bromo-3-(2-furoyl)-2H-chromen-2-one, the ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

The aromatic protons on the coumarin (B35378) ring system are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring currents and electron-withdrawing groups. The proton at the C4 position is anticipated to be a singlet and significantly downfield due to the anisotropic effects of the adjacent carbonyl groups. The protons at C5, C7, and C8 will exhibit characteristic splitting patterns (doublets and a doublet of doublets) based on their coupling with adjacent protons. The protons of the furan (B31954) ring will also resonate in the aromatic region, with their specific shifts and couplings providing definitive evidence for the 3-(2-furoyl) substituent.

Expected ¹H NMR Spectral Data for 6-bromo-3-(2-furoyl)-2H-chromen-2-one

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-4 (Coumarin) | ~8.4 - 8.6 | Singlet (s) |

| H-5 (Coumarin) | ~7.8 - 8.0 | Doublet (d) |

| H-7 (Coumarin) | ~7.6 - 7.8 | Doublet of Doublets (dd) |

| H-8 (Coumarin) | ~7.3 - 7.5 | Doublet (d) |

| H-5' (Furan) | ~7.7 - 7.9 | Doublet of Doublets (dd) |

| H-3' (Furan) | ~7.2 - 7.4 | Doublet of Doublets (dd) |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (~1.1%), proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically unique carbon atom.

For 6-bromo-3-(2-furoyl)-2H-chromen-2-one, with a molecular formula of C₁₄H₇BrO₄, the spectrum is expected to display 14 distinct signals, confirming the presence of 14 unique carbon environments. chemspider.com The chemical shifts of the carbonyl carbons (the lactone C=O at C2 and the ketone C=O of the furoyl group) are characteristically found far downfield (δ 155-190 ppm). The carbon atom attached to the bromine (C6) will have its chemical shift influenced by the heavy atom effect. The remaining sp² hybridized carbons of the coumarin and furan rings will appear in the δ 110-155 ppm range.

Expected ¹³C NMR Spectral Data for 6-bromo-3-(2-furoyl)-2H-chromen-2-one

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~180 - 185 |

| C=O (Lactone, C2) | ~158 - 162 |

| C-8a (Coumarin) | ~150 - 153 |

| C-4' (Furan) | ~148 - 150 |

| C-4 (Coumarin) | ~145 - 148 |

| C-7 (Coumarin) | ~135 - 138 |

| C-5 (Coumarin) | ~130 - 133 |

| C-3 (Coumarin) | ~125 - 128 |

| C-5' (Furan) | ~122 - 125 |

| C-4a (Coumarin) | ~120 - 122 |

| C-6 (Coumarin) | ~118 - 120 |

| C-8 (Coumarin) | ~117 - 119 |

| C-2' (Furan) | ~115 - 118 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other (typically separated by two or three bonds), allowing for the tracing of proton networks within the coumarin and furan ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached (¹J-coupling). It is instrumental in definitively assigning the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is vital for identifying and connecting molecular fragments, such as establishing the link between the furoyl substituent and the C3 position of the coumarin ring through correlations between the C4 proton and the furoyl carbonyl carbon. It also helps in assigning quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. While less critical for this rigid aromatic system, it can confirm spatial proximities between protons on the two different ring systems.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FTIR spectrum of 6-bromo-3-(2-furoyl)-2H-chromen-2-one would display characteristic absorption bands confirming its key structural features.

The most prominent peaks would be the C=O stretching vibrations. The lactone carbonyl of the coumarin ring is expected to absorb at a high wavenumber (around 1720-1750 cm⁻¹), while the conjugated ketone carbonyl of the furoyl group would appear at a slightly lower wavenumber (around 1650-1680 cm⁻¹). Other significant absorptions would include C=C stretching from the aromatic rings (1450-1600 cm⁻¹), C-O stretching from the lactone and furan ether linkages (1000-1300 cm⁻¹), and a C-Br stretching vibration at a lower frequency (500-650 cm⁻¹). researchgate.netresearchgate.net

Expected FTIR Absorption Bands for 6-bromo-3-(2-furoyl)-2H-chromen-2-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Aromatic/Furan C-H |

| ~1740 | C=O Stretch | Coumarin Lactone Carbonyl |

| ~1660 | C=O Stretch | Furoyl Ketone Carbonyl |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1000-1300 | C-O Stretch | Lactone and Ether |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS is a powerful technique that provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 6-bromo-3-(2-furoyl)-2H-chromen-2-one (C₁₄H₇BrO₄), HRMS would confirm this exact composition.

A key feature in the mass spectrum would be the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity: the [M]⁺ peak and the [M+2]⁺ peak, separated by two mass units. This distinctive pattern is a definitive indicator of the presence of a single bromine atom in the molecule. The measured monoisotopic mass would be compared to the calculated theoretical mass for C₁₄H₇⁷⁹BrO₄ to confirm the elemental formula with high confidence (typically within 5 ppm). Analysis of the fragmentation pattern can also provide structural information, such as the characteristic loss of the furoyl group.

Expected HRMS Data for 6-bromo-3-(2-furoyl)-2H-chromen-2-one

| Ion | Formula | Calculated Monoisotopic Mass | Observed Mass |

|---|---|---|---|

| [M]⁺ | C₁₄H₇⁷⁹BrO₄ | 317.9578 | Expected within 5 ppm |

X-ray Crystallography for Definitive Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, single-crystal X-ray crystallography provides the most unambiguous and definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

The analysis would yield an electron density map from which the exact positions of all non-hydrogen atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and geometry of the coumarin and furan rings and their relative orientation. researchgate.net Furthermore, X-ray crystallography reveals information about the packing of molecules in the crystal, including any intermolecular interactions such as π-π stacking or halogen bonding, which can influence the compound's physical properties. nih.gov The resulting crystal structure provides irrefutable proof of the compound's identity and conformation in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the extent of its conjugated system.

For coumarin derivatives, the UV-Vis spectrum is largely dictated by the benzopyrone core and the nature of the substituents. The core structure itself gives rise to characteristic absorption bands. The presence of a carbonyl group, such as in the 2H-chromen-2-one scaffold, typically results in a weak absorption band in the 270-300 nm region, corresponding to an n→π* transition. masterorganicchemistry.com More intense absorptions arising from π→π* transitions are also observed.

While a definitive λmax cannot be stated without experimental measurement, it is anticipated that the principal absorption bands for 6-bromo-3-(2-furoyl)-2H-chromen-2-one would fall within the UV region, likely with shoulders or distinct peaks reflecting the complex conjugated system.

Table 1: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Range (nm) | Intensity |

|---|---|---|

| n→π* | 270 - 300 | Weak |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds. For a non-volatile compound like 6-bromo-3-(2-furoyl)-2H-chromen-2-one, High-Performance Liquid Chromatography (HPLC) is the method of choice. Gas Chromatography (GC) would typically require derivatization to increase the volatility of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of coumarin derivatives, reversed-phase HPLC is the most widely used mode. researchgate.netresearchgate.net

A typical HPLC method for the purity assessment of 6-bromo-3-(2-furoyl)-2H-chromen-2-one would involve a C18 (octadecylsilyl) column as the stationary phase. researchgate.netnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. researchgate.netnih.gov To ensure good peak shape and resolution, the mobile phase is often acidified, for instance with acetic or phosphoric acid. researchgate.netsielc.com

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. nih.govfishersci.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities or starting materials. nih.gov The retention time of the compound under specific HPLC conditions is a characteristic parameter that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Table 2: Representative HPLC Method Parameters for Coumarin Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size nih.gov |

| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile or Methanol researchgate.netnih.gov |

| Elution | Gradient nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30 °C nih.gov |

| Detection | DAD or UV at λmax (e.g., 280 nm or 330 nm) nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. However, for non-volatile compounds like many coumarin derivatives, direct GC analysis is challenging. researchgate.net To make them amenable to GC, they often need to be chemically modified into more volatile derivatives.

While some coumarins can be analyzed by GC-MS without derivatization, the polarity and molecular weight of 6-bromo-3-(2-furoyl)-2H-chromen-2-one would likely necessitate a derivatization step. researchgate.netbenthamopen.com Common derivatization strategies for compounds with active hydrogens (which are absent in the target molecule) or polar functional groups include silylation. For a ketone like the one present in the furoyl moiety, derivatization is less common but could potentially involve reactions to form more volatile oximes or other derivatives. mdpi.com

Once a suitable volatile derivative is prepared, it can be injected into the GC-MS system. The compound would be separated on a capillary column (e.g., a non-polar HP-5MS column) and subsequently ionized, typically by electron ionization (EI). benthamopen.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint of the derivative. The fragmentation pattern observed in the mass spectrum can be used to deduce the structure of the parent molecule. It is important to note that under EI conditions, the molecular ion may not always be observed. researchgate.net

Given the lack of specific literature on the GC-MS analysis of this compound, a hypothetical approach would involve exploring derivatization methods that target the furoyl ketone, followed by optimization of the GC temperature program and MS parameters.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-bromo-3-(2-furoyl)-2H-chromen-2-one |

| Coumarin |

| 3-acetyl-2H-chromen-2-one |

| Methanol |

| Acetonitrile |

| Acetic Acid |

Mechanistic Investigations of the Biological Activities of 6 Bromo 3 2 Furoyl 2h Chromen 2 One

In Vitro Cellular and Biochemical Assays

The in vitro evaluation of 6-bromo-3-(2-furoyl)-2H-chromen-2-one and its derivatives has provided significant insights into their potential as anticancer agents. Through a series of cellular and biochemical assays, researchers have begun to unravel the mechanisms by which these compounds exert their biological effects.

The antiproliferative properties of coumarin (B35378) derivatives, including those with a 6-bromo substitution, have been a major focus of investigation. These compounds have demonstrated notable cytotoxic activity against a variety of cancer cell lines, suggesting their potential as broad-spectrum anticancer agents. nih.gov

The cytotoxic effects of 6-bromo-3-(2-furoyl)-2H-chromen-2-one and related compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of a compound required to inhibit the growth of a cell population by 50%.

Derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antitumor activity. nih.govnih.gov For instance, a series of novel heterocycles derived from this starting material were tested against the human liver carcinoma cell line (HEPG2-1). nih.govresearchgate.net The results indicated that several of these compounds exhibited promising antitumor activity, with some displaying IC50 values in the low micromolar range. researchgate.net Specifically, compounds such as pyrazolo[1,5-a]pyrimidine (B1248293) 7c, thiazole (B1198619) 23g, and 1,3,4-thiadiazole (B1197879) 18a showed significant cytotoxicity against the HEPG2-1 cell line. researchgate.net

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine 7c | 2.70 ± 0.28 | nih.govresearchgate.net |

| Thiazole 23g | 3.50 ± 0.23 | nih.govresearchgate.net |

| 1,3,4-Thiadiazole 18a | 4.90 ± 0.69 | nih.govresearchgate.net |

A key mechanism by which many anticancer agents induce cell death is through the induction of apoptosis, or programmed cell death. This process can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of a cascade of enzymes called caspases. mdpi.com

Studies on related bromo-coumarin and pyranone derivatives have demonstrated their ability to induce apoptosis. For example, some compounds have been shown to cause a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. mdpi.comnih.govfrontiersin.org This disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates initiator caspases such as caspase-9. mdpi.comnih.gov Activated caspase-9 then cleaves and activates effector caspases, including caspase-3, which are responsible for the execution phase of apoptosis. nih.govnih.gov The activation of caspase-3 is a hallmark of apoptosis and leads to the cleavage of various cellular substrates, ultimately resulting in cell death. nih.gov

In addition to inducing apoptosis, anticancer compounds can also exert their effects by causing cell cycle arrest at specific checkpoints. This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.

Investigations into compounds with similar structural motifs to 6-bromo-3-(2-furoyl)-2H-chromen-2-one have revealed their capacity to induce cell cycle arrest. For instance, some agents have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. mdpi.comnih.gov This arrest is often associated with alterations in the expression levels of key cell cycle regulatory proteins.

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Therefore, compounds that can inhibit these processes have significant therapeutic potential. The Boyden chamber assay is a common in vitro method used to assess cell migration and invasion. sigmaaldrich.com In this assay, cells are seeded in the upper chamber and their movement through a porous membrane towards a chemoattractant in the lower chamber is quantified. sigmaaldrich.com While specific data on the effect of 6-bromo-3-(2-furoyl)-2H-chromen-2-one on cell migration and invasion is not extensively detailed in the provided context, this is a recognized area of investigation for novel anticancer agents.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. nih.govwikipedia.org This pathway is frequently hyperactivated in many types of cancer, making it an attractive target for anticancer drug development. wikipedia.orgnih.govresearchgate.net The activation of PI3K leads to the phosphorylation and activation of Akt, which in turn regulates a multitude of downstream targets involved in cellular processes. wikipedia.org

Targeting the PI3K/Akt pathway is a key strategy in cancer therapy. Inhibitors of this pathway can block the uncontrolled growth signals that drive tumor progression. nih.gov While direct evidence linking 6-bromo-3-(2-furoyl)-2H-chromen-2-one to the PI3K/Akt pathway is not explicitly provided, the investigation of such mechanisms is a logical step in elucidating the full spectrum of its anticancer activity, given the importance of this pathway in oncology. researchgate.net

Antiproliferative Activity against Cancer Cell Lines

Microtubule Polymerization Inhibition Studies

There is currently no available scientific literature or research data detailing studies on the inhibition of microtubule polymerization by 6-bromo-3-(2-furoyl)-2H-chromen-2-one. While microtubule-targeting agents are a significant area of research, with many compounds known to interfere with tubulin dynamics, specific investigations into this particular compound have not been reported. documentsdelivered.comnih.gov

Antimicrobial Spectrum and Potency

While the broader class of coumarins and jejich deriváty are known to possess antimicrobial properties, specific data on the antimicrobial spectrum and potency of 6-bromo-3-(2-furoyl)-2H-chromen-2-one is not documented in the available research. researchgate.netnih.gov

No specific studies on the antibacterial activity of 6-bromo-3-(2-furoyl)-2H-chromen-2-one against Gram-positive or Gram-negative organisms have been found. Research on other brominated coumarins, such as 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one, has shown activity against certain bacteria, but these findings cannot be directly attributed to the furoyl derivative. semanticscholar.orgacademicjournals.orgnih.gov

There is no published data on the antifungal activity of 6-bromo-3-(2-furoyl)-2H-chromen-2-one. Studies on other coumarin derivatives have shown varying degrees of antifungal efficacy, but information specific to this compound is absent from the scientific record. nih.govresearchgate.netjmchemsci.com

Investigations into the antitubercular properties of 6-bromo-3-(2-furoyl)-2H-chromen-2-one against Mycobacterium strains have not been reported in the available literature. Although coumarin-based scaffolds are being explored for antitubercular drug discovery, data for this specific compound is not available. mdpi.comresearchgate.netnih.govespublisher.comnih.gov

Without data on its antimicrobial activity, the mechanisms of action for 6-bromo-3-(2-furoyl)-2H-chromen-2-one have not been investigated or reported.

Anti-inflammatory Modulatory Effects

Specific research into the anti-inflammatory modulatory effects of 6-bromo-3-(2-furoyl)-2H-chromen-2-one is not present in the current body of scientific literature. The anti-inflammatory potential of the broader coumarin and flavonoid classes is well-documented, with many derivatives shown to modulate inflammatory pathways, but specific data for the requested compound is unavailable. nih.govnih.govmdpi.commdpi.com

Inhibition of Pro-inflammatory Mediators (e.g., COX, LOX, cytokines)

No studies were identified that specifically measured the inhibitory effect of 6-bromo-3-(2-furoyl)-2H-chromen-2-one on pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). Furthermore, there is no available data on its ability to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1 beta (IL-1β).

General Context for Coumarins: Coumarin derivatives have been investigated for their anti-inflammatory properties. mdpi.commdpi.comnih.govbohrium.com Some have shown the ability to inhibit COX and LOX enzymes, which are key mediators in the arachidonic acid pathway responsible for the synthesis of prostaglandins (B1171923) and leukotrienes. mdpi.com Additionally, various coumarins have been reported to decrease the production of inflammatory cytokines in cellular models. mdpi.com

Impact on Inflammatory Signaling Pathways

There is no available research detailing the impact of 6-bromo-3-(2-furoyl)-2H-chromen-2-one on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways.

General Context for Coumarins: The anti-inflammatory effects of many natural and synthetic compounds are often attributed to their ability to modulate intracellular signaling cascades. The NF-κB pathway is a critical regulator of genes involved in the inflammatory response, and its inhibition is a common mechanism for anti-inflammatory agents. Similarly, the MAPK pathways (including ERK, JNK, and p38) are involved in the production of inflammatory mediators, and their modulation by other coumarin-related compounds has been noted.

Antioxidant Capacity and Reactive Oxygen Species (ROS) Scavenging

Specific studies quantifying the antioxidant capacity or the ability of 6-bromo-3-(2-furoyl)-2H-chromen-2-one to scavenge reactive oxygen species (ROS) have not been reported.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

No data from free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, are available for 6-bromo-3-(2-furoyl)-2H-chromen-2-one. Consequently, its IC50 values for these assays are unknown.

General Context for Coumarins: Many coumarin derivatives have been evaluated for their antioxidant potential using these standard assays. nih.gov The ability to donate a hydrogen atom or an electron to stabilize these radicals is a key indicator of direct antioxidant activity. A hypothetical data table for such an investigation is presented below.

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

|---|---|---|

| 6-bromo-3-(2-furoyl)-2H-chromen-2-one | Data Not Available | Data Not Available |

| Ascorbic Acid (Standard) | Data Not Available | Data Not Available |

| Trolox (Standard) | Data Not Available | Data Not Available |

Cellular Antioxidant Enzyme Modulation

No research has been published on whether 6-bromo-3-(2-furoyl)-2H-chromen-2-one can modulate the expression or activity of cellular antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx). Its effect on the Nrf2-ARE pathway, a key regulator of antioxidant gene expression, is also uninvestigated.

Enzyme Inhibition Profiling (Beyond Antiproliferative Context)

While derivatives of the precursor 3-acetyl-6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antiproliferative effects, there is no information on the enzyme inhibition profile of 6-bromo-3-(2-furoyl)-2H-chromen-2-one for other classes of enzymes (e.g., cholinesterases, monoamine oxidases, proteases) as requested. nih.govresearchgate.netmdpi.com

Target Identification and Selectivity Studies

No studies have been conducted to identify specific molecular targets of 6-bromo-3-(2-furoyl)-2H-chromen-2-one or to profile its selectivity against a panel of enzymes or receptors.

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate an article on the chemical compound “6-bromo-3-(2-furoyl)-2H-chromen-2-one” that adheres to the detailed outline provided.

The requested sections and subsections require specific research findings on the kinetic characterization of enzyme inhibition, antiparasitic activity, in vivo efficacy in preclinical cancer and infectious disease models, and pharmacodynamic assessments for this particular molecule.

Searches for this compound have not yielded specific studies that would provide the necessary information for:

In Vivo Efficacy and Mechanistic Studies in Pre-clinical Animal Models

Pharmacodynamic Assessment in Biological Systems:Information regarding the pharmacodynamic properties of this compound is not available in the reviewed literature.

While research exists for other related bromo-coumarin derivatives, the strict requirement to focus solely on "6-bromo-3-(2-furoyl)-2H-chromen-2-one" prevents the use of data from these other compounds. Therefore, it is not possible to construct a scientifically accurate and informative article that meets the user's explicit instructions and outline. The information indicated by the placeholder could not be located through the performed searches.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Bromo 3 2 Furoyl 2h Chromen 2 One Analogs

Systematic Modification of the Bromine Atom at C-6

The C-6 position of the coumarin (B35378) ring is a critical site for substitution, and the presence of a halogen, specifically bromine, often has a pronounced effect on the biological activity of the molecule. Research into various coumarin derivatives indicates that the introduction of a bromo group at C-6 can enhance potency for several therapeutic applications.

Detailed Research Findings:

Studies on related scaffolds, such as 2′-amino-4′-(3-coumarinyl) thiazoles, have demonstrated that the presence of a bromine atom at the C-6 position can significantly enhance analgesic and anti-inflammatory activities when compared to unsubstituted or chloro-substituted analogs. researchgate.netarabjchem.org For instance, in a series of Schiff's bases derived from aminothiazolyl coumarins, the 6-bromo derivatives displayed improved analgesic potential over the unsubstituted parent compounds. arabjchem.org This suggests that the bromo substituent contributes favorably to the interaction with the biological target, potentially through increased lipophilicity, which can enhance membrane permeability, or by forming specific halogen bonds within the active site of a receptor.

In the development of non-steroidal progesterone (B1679170) receptor (PR) antagonists, 6-arylcoumarins have emerged as a promising scaffold. nih.gov This highlights that the C-6 position is a viable point for introducing significant structural diversity to modulate biological outcomes. nih.gov Similarly, a series of new 6-substituted-3-arylcoumarins were synthesized to explore their monoamine oxidase (MAO) inhibitory activity, further underscoring the importance of this position in drug design. nih.gov

Table 1: Effect of C-6 Substitution on the Biological Activity of Coumarin Analogs

| Coumarin Scaffold | C-6 Substituent | Biological Activity Noted | Observation | Reference |

|---|---|---|---|---|

| 2′-Arylamino-4′-(3-coumarinyl) thiazoles | -Br | Analgesic & Anti-inflammatory | Substitution with bromine did not significantly alter analgesic activity compared to the parent compound but showed trends in anti-inflammatory potential. | researchgate.net |

| Schiff's bases of 2′-amino-4′-(3-coumarinyl) thiazole (B1198619) | -Br | Analgesic | Enhanced analgesic potential compared to Schiff's bases of the unsubstituted parent compound. | arabjchem.org |

| 3-Arylcoumarins | -OH | Mcl-1 Inhibition | A 6-fold decrease in inhibitory activity was observed when a hydroxyl group was introduced at the C-6 position. | nih.gov |

| 3-Arylcoumarins | Varied aryl groups | Progesterone Receptor Antagonism | Demonstrates that the C-6 position is a key site for modification to tune biological activity. | nih.gov |

Variational Analysis of the Furoyl Moiety (e.g., Heterocycle identity, substitution pattern)

The substituent at the C-3 position of the coumarin ring plays a pivotal role in defining the molecule's pharmacological profile. The 3-(2-furoyl) group, being a heteroaromatic system, offers multiple points for interaction, including hydrogen bonding via the furan (B31954) oxygen and carbonyl group, as well as π-π stacking. Varying this moiety by replacing the furan ring with other heterocycles or substituted aryl groups has been a successful strategy for discovering compounds with diverse biological activities. nih.govresearchgate.net

Detailed Research Findings:

The synthesis of 3-arylcoumarins is a well-established field, with these compounds exhibiting a wide range of activities, including anticancer, antioxidant, and anti-diabetic properties. nih.govresearchgate.net Structure-activity relationship studies of 3-arylcoumarins have shown that the nature and substitution pattern of the aryl group at C-3 are critical for cytotoxicity in cancer cell lines and for enzyme inhibition. nih.gov For example, a series of 7,8-diacetoxy-3-arylcoumarin derivatives showed that cytotoxic activity depended on both the cell line and the specific aryl group at the C-3 position. nih.gov

Replacing the furan ring with other five-membered heterocycles like pyrroles, thiazoles, and oxazoles has been explored extensively. rsc.org For instance, a series of 6-substituted-3-[2-(5-substituted-2-furfurylidenehydrazino)-4-thiazolyl] coumarins were synthesized and tested for antibacterial activity, demonstrating that complex heterocyclic systems at C-3 can impart potent biological effects. nih.gov The synthesis of furo[3,2-c]coumarins, where the furan ring is fused to the coumarin core, represents another structural variation that has yielded compounds with activity against cholinesterases and monoamine oxidases. nih.gov These findings indicate that the electronic properties, size, and hydrogen bonding capacity of the heterocyclic system at C-3 are key determinants for molecular recognition by biological targets. rsc.orgnih.gov

Table 2: Influence of C-3 Substituent Variation on Biological Activity

| C-3 Substituent Type | Example Activity | General SAR Observation | Reference |

|---|---|---|---|

| Aryl (e.g., Phenyl) | Anticancer, MAO Inhibition, Anti-diabetic | Substitution pattern on the aryl ring is critical. Hydroxyl and methoxy (B1213986) groups often modulate activity. | nih.govresearchgate.netnih.gov |

| Thiazolyl | Antibacterial, Analgesic, Anti-inflammatory | Often linked via a hydrazino or amino bridge. The substitution on the thiazole ring further tunes activity. | researchgate.netnih.gov |

| Pyrrolyl | Anticancer | Synthesis of 1,2,3,5-tetrasubstituted pyrroles linked to C-3 has been achieved, showing the scaffold's versatility. | rsc.org |

| Fused Furan (Furo[3,2-c]coumarins) | Antimicrobial, Antifungal, Antiprotozoal | Creates a more rigid, planar system. Substituents on the furan ring are crucial for potency. | nih.gov |

Exploration of Substituents at Other Positions of the Chromen-2-one Ring (C-3, C-4, C-7, C-8)

Beyond the C-6 position, substitutions at other points on the chromen-2-one ring, particularly C-3, C-4, C-7, and C-8, provide additional avenues to optimize biological activity and physicochemical properties.

Detailed Research Findings:

C-3 Position: As discussed in the previous section, this position is a primary site for introducing diverse aryl and heteroaryl moieties that profoundly impact the compound's pharmacological profile. researchgate.net Peptide-based substituents have also been introduced at this position; for example, 7-hydroxy-2-oxo-2H-chromene-3-carboxyl-Trp-Trp-AA-OBzl derivatives were synthesized and showed potential as anticancer agents. nih.gov

C-4 Position: The C-4 position is often substituted to modulate activity. The introduction of amino groups, such as in 4-(N-aryl)aminocoumarins, has been investigated for antileishmanial and antiviral activities. mdpi.com Fusing a heterocyclic ring across the C-3 and C-4 positions, as seen in furo[3,2-c]coumarins and chromeno[3,4-c]pyrrole-3,4-diones, creates rigid structures with distinct biological profiles, including cholinesterase inhibition and potential anticancer effects. rsc.orgacs.org In a study on Mcl-1 inhibitors, substitution at C-4 with a trifluoromethyl group on a 6,7-dihydroxycoumarin scaffold yielded the most potent compound. nih.gov

C-7 and C-8 Positions: These positions on the benzo portion of the coumarin ring are frequently hydroxylated or alkoxylated. In a study of Mcl-1 inhibitors, a C-7 hydroxyl group had little effect on potency, but a 6,7-dihydroxy pattern significantly improved activity. nih.gov Similarly, a 7,8-dihydroxy substitution also enhanced inhibitory activity. nih.gov Studies on 3-arylcoumarins revealed that 7,8-diacetoxy substitution enhances cytotoxic activity against certain cancer cell lines. nih.gov These findings highlight the importance of hydrogen-bond-donating groups in this region of the scaffold for interaction with biological targets.

Table 3: Effect of Substituents at Various Positions on the Coumarin Ring

| Position | Substituent Type | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-4 | -CF₃ (on a 6,7-dihydroxy scaffold) | Most potent Mcl-1 inhibitory activity in the series. | nih.gov |

| C-4 | N-Aryl amino group | Investigated for antiviral and antileishmanial properties. | mdpi.com |

| C-7 | -OH | Little effect on Mcl-1 inhibition as a single substituent. | nih.gov |

| C-7 | -OH (with peptide at C-3) | Scaffold for potential anticancer agents. | nih.gov |

| C-6, C-7 | -OH, -OH (dihydroxy) | Significantly improved Mcl-1 inhibitory activity. | nih.gov |

| C-7, C-8 | -OH, -OH (dihydroxy) | Significantly improved Mcl-1 inhibitory activity. | nih.gov |

| C-7, C-8 | -OAc, -OAc (diacetoxy) | Enhanced cytotoxic activity in cancer cells. | nih.gov |

Conformational Analysis and its Influence on Biological Activity

While specific crystallographic or detailed NMR conformational studies on 6-bromo-3-(2-furoyl)-2H-chromen-2-one are not widely reported, insights can be drawn from computational studies on related systems. The planarity of the coumarin and furoyl rings suggests that the molecule will adopt a relatively flat conformation, but the rotational freedom allows it to adapt to the topology of a binding site. A co-planar arrangement might maximize π-stacking interactions, whereas a twisted conformation might be necessary to position the furan oxygen or other substituents for optimal hydrogen bonding or to avoid steric clashes. The interplay between achieving a low-energy conformation and fitting optimally into a binding site is crucial for biological activity. Docking studies on related coumarin derivatives consistently show that the orientation of the C-3 substituent is a determining factor for binding affinity. nih.gov

Pharmacophore Elucidation for Target Binding

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific target. dntb.gov.ua A pharmacophore model for the 6-bromo-3-(2-furoyl)-2H-chromen-2-one scaffold can be hypothesized based on its structural components and data from studies on analogous compounds. acs.orgnih.gov

Detailed Research Findings:

Pharmacophore models for various coumarin-based inhibitors have been successfully developed. For instance, a ligand-based pharmacophore model for coumarin derivatives acting as α-glucosidase inhibitors identified a five-point hypothesis (AANRR) consisting of two hydrogen bond acceptors (A), one negatively ionizable feature (N), and two aromatic rings (R). acs.org Another approach for discovering dual 5-lipoxygenase/soluble epoxide hydrolase inhibitors used pharmacophore elucidation to generate common models for both targets. nih.gov

Based on the structure of 6-bromo-3-(2-furoyl)-2H-chromen-2-one, a putative pharmacophore can be constructed. Key features would likely include:

Hydrogen Bond Acceptors (HBA): The lactone carbonyl oxygen of the coumarin ring and the furan ring oxygen are prime candidates for HBA features. The furoyl carbonyl oxygen is another strong HBA.

Aromatic/Hydrophobic Regions (AR/HY): The benzene (B151609) ring of the coumarin scaffold and the furan ring itself represent two key aromatic/hydrophobic regions that can engage in π-stacking or hydrophobic interactions within a binding pocket.

Halogen Bond Donor (HBD): The bromine atom at C-6 can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Virtual screening campaigns using such pharmacophore models can identify novel molecules from large chemical databases that possess the required 3D arrangement of features, leading to the discovery of new active compounds. mdpi.com

Table 4: Postulated Pharmacophoric Features of 6-bromo-3-(2-furoyl)-2H-chromen-2-one

| Pharmacophoric Feature | Structural Origin | Potential Interaction Type | Reference for Concept |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) 1 | Lactone carbonyl oxygen (C-2) | Hydrogen bond with donor groups (e.g., -NH, -OH) in the receptor. | acs.org |

| Hydrogen Bond Acceptor (HBA) 2 | Furoyl carbonyl oxygen | Hydrogen bond with donor groups in the receptor. | acs.org |

| Hydrogen Bond Acceptor (HBA) 3 | Furan ring oxygen | Hydrogen bond with donor groups in the receptor. | mdpi.com |

| Aromatic Ring (AR) 1 | Benzene ring of coumarin | π-π stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp). | acs.org |

| Aromatic Ring (AR) 2 | Furan ring | π-π stacking or hydrophobic interactions. | acs.org |

| Halogen Bond Feature | Bromine atom at C-6 | Directional interaction with nucleophilic atoms (e.g., backbone carbonyls). | mdpi.com |

Advanced Research Applications and Future Directions for 6 Bromo 3 2 Furoyl 2h Chromen 2 One

Development as Novel Chemical Probes for Cellular Pathways

Chemical probes are essential tools for dissecting complex biological processes. The coumarin (B35378) scaffold is an excellent platform for developing such probes due to its inherent fluorescence and ability to interact with various biological targets. nih.govmdpi.com There is significant potential to develop 6-bromo-3-(2-furoyl)-2H-chromen-2-one into a novel chemical probe to investigate cellular pathways.

This can be achieved by incorporating specific functionalities onto the core structure. For instance, attaching "clickable" groups like azides would allow for easy conjugation to reporter molecules such as biotin (B1667282) or fluorescent dyes via click chemistry. nih.gov This strategy has been successfully used to create fluorescent polyamine probes that accumulate in cancer cells, enabling the study of their specific transport systems. nih.gov Similarly, a modified 6-bromo-3-(2-furoyl)-2H-chromen-2-one could be used to visualize and track its interactions within a cell, identify its binding partners, and elucidate its mechanism of action. A coumarin-based analogue of Thiacetazone has already been designed as a fluorescent surrogate to covalently label its therapeutic target in Mycobacterium tuberculosis, demonstrating the feasibility of this approach. nih.gov

Integration into Multi-Target Drug Discovery Strategies

Complex diseases like cancer often involve multiple, interconnected signaling pathways, making multi-target agents a highly attractive therapeutic strategy. Coumarin derivatives are particularly well-suited for this approach, as they are known to interact with a wide range of enzymes and receptors. nih.govnih.gov

The 6-bromo-3-(2-furoyl)-2H-chromen-2-one scaffold is a promising candidate for integration into multi-target discovery programs. Research has shown that various coumarins can simultaneously modulate several key oncogenic pathways, such as the PI3K/Akt/mTOR and MAPK pathways. nih.govnih.govfrontiersin.org Furthermore, specific derivatives have been developed as dual inhibitors, targeting enzymes like carbonic anhydrases and monoamine oxidases. mdpi.com The structural features of 6-bromo-3-(2-furoyl)-2H-chromen-2-one could be systematically modified to optimize its binding affinity for multiple, disease-relevant targets, potentially leading to the development of a single molecule capable of modulating a network of cellular functions.

| Coumarin Derivative Class | Known Biological Targets/Pathways | Reference |

| General Coumarins | PI3K/Akt/mTOR, Protein Kinases, Caspases, Microtubules | nih.gov |

| Benzylsulfone Coumarins | PI3K/Akt Pathway | frontiersin.org |

| Amino-Coumarins | Carbonic Anhydrases (CAs), Monoamine Oxidases (MAOs) | mdpi.com |

| Hydroxylated Coumarins (Daphnetin) | Enhances Chemosensitivity | nih.gov |

Exploration as Scaffold for Covalent Inhibitors or Prodrugs

The chemical architecture of 6-bromo-3-(2-furoyl)-2H-chromen-2-one makes it a versatile scaffold for designing both covalent inhibitors and prodrugs.

Covalent Inhibitors: These agents form a stable, covalent bond with their target protein, often leading to prolonged and highly specific inhibition. youtube.com The coumarin nucleus can be adapted for this purpose. For example, a coumarin-based molecule was developed as a covalent inhibitor for a target in Mycobacterium tuberculosis. nih.gov Some furocoumarins have also been noted for their ability to form covalent bonds with macromolecules like DNA. nih.gov The 3-(2-furoyl) group on the target compound could potentially be modified to act as an electrophilic "warhead" that reacts with a nucleophilic residue (like cysteine) in a protein's binding site. The development of related compounds like 3-(2-bromoacetyl)-2H-chromen-2-one, where the bromoacetyl group serves as a reactive handle, illustrates that the coumarin core is a robust starting point for creating such targeted reactive molecules. mdpi.com

Prodrugs: A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. This strategy is often used to improve properties like oral absorption or targeted delivery. The coumarin scaffold has been successfully employed in several prodrug systems. nih.govarizona.eduresearchgate.net For instance, coumarin-based prodrugs have been designed to mask polar groups of peptide-based drugs, enhancing their ability to cross cell membranes. nih.gov Another approach uses glycosylated coumarins, like esculin, which are inactive until a specific enzyme present at the target site (e.g., produced by dermatophytes) cleaves the sugar molecule, releasing the active antifungal agent, esculetin. nih.gov This suggests that 6-bromo-3-(2-furoyl)-2H-chromen-2-one could be similarly modified, for example, by attaching a solubilizing group that is cleaved by tumor-specific enzymes, to create a targeted research agent.

Nanoparticle Encapsulation and Delivery Systems for Enhanced Research Utility

The utility of many promising chemical compounds in research is limited by poor water solubility, which can hinder cellular uptake in experimental models. Nanoparticle delivery systems offer a powerful solution to this problem. The encapsulation of coumarin and its derivatives into various types of nanoparticles has been shown to enhance their stability, delivery, and efficacy. nih.govnih.gov

Solid lipid nanoparticles (SLNs) have been used to encapsulate coumarin, resulting in controlled drug release and improved therapeutic effects. nih.gov In one study, coumarin-loaded SLNs had an average size of approximately 138 nm and demonstrated a significantly higher release rate compared to pure coumarin. nih.gov Other research has explored self-assembling nanoparticles from coumarin derivatives appended with triphenylphosphonium, which were able to selectively target and deliver an anticancer drug to mitochondria. nih.gov These examples strongly suggest that encapsulating 6-bromo-3-(2-furoyl)-2H-chromen-2-one into a nanoparticle formulation could significantly enhance its research utility by improving its delivery and uptake in cellular and preclinical models. researchgate.net

| Nanoparticle System | Coumarin Compound | Key Finding | Reference |

| Solid Lipid Nanoparticles (SLNs) | Coumarin | Enhanced stability and controlled release | nih.gov |

| Self-Assembled Nanoparticles | Triphenylphosphonium-Coumarin | Mitochondria-targeting drug delivery | nih.gov |

| Poly-ε-caprolactone Nanoparticles | Curcumin (related polyphenol) | High encapsulation efficacy and cellular uptake | researchgate.net |

| Mesoporous Silica Nanoparticles | Coumarin-Functionalized | Photo-controlled dimerization and cleavage | acs.org |

| Mixed Polymeric Nanoparticles | Coumarin-dihydropyrimidinone | Potentiated therapeutic efficacy | rsc.org |

Synergistic Combinations with Existing Research Agents in Pre-clinical Models

A key strategy in preclinical cancer research is to combine investigational compounds with established therapeutic agents to identify potential synergistic interactions, where the combined effect is greater than the sum of the individual effects. researchgate.net Coumarin derivatives have frequently demonstrated synergy with standard chemotherapeutics.

For example, studies have shown that coumarin can act synergistically with the chemotherapy drug doxorubicin (B1662922) to inhibit the growth of colorectal cancer cells. researchgate.net The coumarin derivative daphnetin (B354214) has been found to enhance the chemosensitivity of melanoma cells to standard cytostatic drugs. nih.gov Another natural coumarin, galbanic acid, exhibited a synergistic effect with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) against lung cancer cells. sci-hub.se This body of evidence indicates a strong potential for 6-bromo-3-(2-furoyl)-2H-chromen-2-one to exhibit synergistic activity when combined with other research agents in preclinical models, a promising avenue for future investigation.

Q & A

Q. What are the key synthetic challenges in preparing 6-bromo-3-(2-furoyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including bromination at the 6-position of the chromenone core and subsequent coupling of the 2-furoyl group. Key challenges include:

- Regioselectivity : Ensuring bromination occurs exclusively at the 6-position (vs. competing positions) requires controlled electrophilic substitution conditions (e.g., using N-bromosuccinimide in polar aprotic solvents) .

- Coupling Efficiency : The 2-furoyl group introduction may suffer from steric hindrance. Optimizing catalysts (e.g., palladium-based systems) and reaction temperatures (60–80°C) can improve yields .

- Purification : Chromatographic separation is often needed due to byproducts from incomplete bromination or side reactions.

Q. How is the purity and structural integrity of 6-bromo-3-(2-furoyl)-2H-chromen-2-one validated experimentally?

- HPLC/MS : Quantify purity (>95%) and detect impurities .

- NMR Spectroscopy : Confirm regiochemistry (e.g., H NMR: δ 8.2–8.5 ppm for H-5 in chromenone; C NMR: ~160 ppm for carbonyl groups) .

- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., verifying the furoyl group’s orientation) .

Q. What are the primary biological targets of chromenone derivatives like 6-bromo-3-(2-furoyl)-2H-chromen-2-one?

Chromenones often target enzymes or receptors involved in inflammation and cancer. Preliminary studies suggest interactions with:

- PI3K/mTOR pathways : Modulating kinase activity via hydrogen bonding with the furoyl group .

- COX-2 : Anti-inflammatory activity through competitive inhibition (IC values ~10–50 µM in vitro) .

Advanced Research Questions

Q. How do electronic effects of the bromine and furoyl substituents influence the compound’s reactivity and bioactivity?

- Electron-Withdrawing Effects : Bromine at C-6 stabilizes the chromenone core via resonance, reducing electrophilic substitution at adjacent positions. This enhances stability but may limit derivatization .

- Furoyl Group : The electron-rich furan ring facilitates π-π stacking with aromatic residues in target proteins (e.g., observed in docking studies with PI3K) .

- Synergistic Effects : Combined bromine (lipophilic) and furoyl (polar) groups improve membrane permeability and target affinity (logP ~2.5–3.0) .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50}50 values across cell lines) be resolved?

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Cell Line Variability | Differential expression of target proteins (e.g., PI3K isoforms) | Use isogenic cell lines or siRNA knockdown . |

| Solubility Issues | Poor aqueous solubility leads to inconsistent dosing | Use co-solvents (DMSO ≤0.1%) or nanoformulations . |

| Metabolic Stability | Rapid hepatic clearance in some models | Conduct microsomal stability assays (e.g., CYP450) . |

Q. What computational methods are most effective for predicting structure-activity relationships (SAR) in derivatives?

- Molecular Docking : Identify binding poses with PI3K (PDB: 4JPS) or COX-2 (PDB: 5KIR) using AutoDock Vina .

- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and Hammett constants (σ) to predict IC trends .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How can synthetic routes be scaled for gram-scale production without compromising yield?

- Flow Chemistry : Continuous bromination reduces exothermic risks and improves reproducibility .

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse (yield retention >90% after 5 cycles) .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Methodological Recommendations

3.1 For crystallographic analysis of 6-bromo-3-(2-furoyl)-2H-chromen-2-one:

- Use SHELX programs for structure refinement. Key parameters:

3.2 For resolving spectral ambiguities in NMR:

- H-C HSQC : Assign overlapping proton signals (e.g., H-4 and H-8 in chromenone) .

- NOESY : Confirm spatial proximity between the furoyl group and chromenone core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.